Product packaging for 2-(3-(Methylsulfonyl)phenyl)pyrrolidine(Cat. No.:)

2-(3-(Methylsulfonyl)phenyl)pyrrolidine

Cat. No.: B13527001
M. Wt: 225.31 g/mol
InChI Key: OZAIFWZJJYFFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Methylsulfonyl)phenyl)pyrrolidine is a chemical compound of interest in scientific research. It features a pyrrolidine ring, a common motif in medicinal chemistry, linked to a phenyl ring substituted with a methylsulfonyl group. This structure is similar to scaffolds found in compounds with documented biological activity. For instance, research on other phenyl-pyrrolidine derivatives has identified mechanisms for protecting against ischemia-reperfusion injury by inhibiting the mitochondrial permeability transition pore (mPTP), a key target in cardioprotection . This suggests potential research applications for this compound in developing new therapeutic strategies. The methylsulfonyl group can influence the molecule's electronic properties and binding affinity, making it a valuable building block for chemical synthesis and drug discovery programs. Researchers can use this compound as a precursor or intermediate in the synthesis of more complex molecules or to study structure-activity relationships (SAR). This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2S B13527001 2-(3-(Methylsulfonyl)phenyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-(3-methylsulfonylphenyl)pyrrolidine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3

InChI Key

OZAIFWZJJYFFFU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2CCCN2

Origin of Product

United States

Advanced Structural Characterization and Theoretical Analysis of 2 3 Methylsulfonyl Phenyl Pyrrolidine

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

The definitive structure of 2-(3-(methylsulfonyl)phenyl)pyrrolidine is established through a combination of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides complementary information to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra would yield characteristic signals.

¹H NMR: The proton spectrum is expected to show distinct regions for the aromatic protons, the pyrrolidine (B122466) ring protons, and the methylsulfonyl protons. The protons on the substituted phenyl ring would appear as complex multiplets in the aromatic region. The proton at the C2 position of the pyrrolidine ring (the methine proton) would be a key signal, coupled to the adjacent protons on the ring. The remaining pyrrolidine protons would resonate in the aliphatic region, often exhibiting complex splitting patterns due to diastereotopicity. The methyl group of the sulfonyl moiety would appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the SO₂ group.

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct resonances for each carbon atom. The chemical shifts are influenced by the local electronic environment; for instance, the carbon atom attached to the sulfonyl group would be significantly deshielded. The symmetry of the pyrrolidine ring and the phenyl ring dictates the number of unique signals observed. ipb.pt

Predicted NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl Ring (Aromatic)7.5 - 8.0125 - 145
Pyrrolidine CH (C2)~4.5 - 5.0~60 - 65
Pyrrolidine CH₂1.8 - 3.525 - 55
SO₂-CH₃~3.0~44
Pyrrolidine NHVariable (broad)N/A

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.gov Under electrospray ionization (ESI), the compound would primarily show the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. A likely fragmentation involves the cleavage of the C-N bond of the pyrrolidine ring or the bond connecting the phenyl and pyrrolidine rings, which is a common pathway for α-pyrrolidinophenone cathinones. wvu.eduresearchgate.net

Expected Mass Spectrometry Fragments

FragmentDescriptionPredicted m/z
[M+H]⁺Protonated Molecular Ion226.095
[M-C₄H₈N]⁺Loss of pyrrolidine neutral moiety155.021
[C₄H₈N]⁺Pyrrolidinyl cation70.065

X-ray Crystallography

Single-crystal X-ray crystallography offers unambiguous proof of structure by providing a three-dimensional atomic model of the molecule in the solid state. mdpi.com This technique would definitively determine bond lengths, bond angles, and the precise spatial arrangement of the phenyl and pyrrolidine rings. nih.gov Although a specific crystal structure for this compound is not publicly available, data from related heterocyclic structures confirm the expected geometries, such as the tetrahedral arrangement around the sulfur atom in the methylsulfonyl group and the typical puckering of the pyrrolidine ring. nih.govresearchgate.netmdpi.com

Conformational Analysis and Stereoisomer Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and stereochemistry.

Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms. frontiersin.org The substitution at the C2 position with a bulky 3-(methylsulfonyl)phenyl group significantly influences this equilibrium. nih.gov To minimize steric hindrance, the substituent is expected to preferentially occupy a pseudo-equatorial position on the ring. This preference locks the pyrrolidine ring into a more defined set of low-energy conformations, which can be studied using NMR techniques (e.g., NOE experiments) and computational modeling. Studies on similarly substituted proline rings have demonstrated that ring substituents are critical in controlling the pucker mode. nih.govresearchgate.net

Stereoisomer Characterization

The C2 atom of the pyrrolidine ring is a stereocenter, meaning that this compound exists as a pair of enantiomers: (S)-2-(3-(methylsulfonyl)phenyl)pyrrolidine and (R)-2-(3-(methylsulfonyl)phenyl)pyrrolidine. These stereoisomers possess identical physical properties except for their interaction with polarized light and other chiral molecules. While standard spectroscopic techniques like NMR and MS cannot differentiate between enantiomers, they can be resolved using chiral chromatography or characterized using techniques such as circular dichroism. The synthesis and characterization of individual stereoisomers are often crucial, as they can exhibit significantly different pharmacological profiles. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Theoretical chemistry provides powerful tools for predicting and understanding the properties of molecules. Quantum chemical calculations, particularly using Density Functional Theory (DFT), offer deep insights into the electronic structure and potential reactivity of this compound. nih.gov

Electronic Structure and Reactivity

DFT methods can be used to calculate the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). epstem.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential is expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyrrolidine ring, identifying them as likely sites for interaction with electrophiles or hydrogen bond donors. The protons on the pyrrolidine nitrogen and adjacent to the electron-withdrawing phenyl group would be regions of positive potential.

These computational models can also be used to predict theoretical NMR spectra, which can then be compared against experimental data to validate the proposed structure. nih.gov

Insights from Quantum Chemical Calculations

Calculation TypeInformation GainedRelevance
Geometry OptimizationLowest energy conformation, bond lengths, bond angles.Provides the most stable 3D structure.
HOMO-LUMO AnalysisElectron donating/accepting ability, kinetic stability.Predicts chemical reactivity and electronic properties.
Molecular Electrostatic Potential (MEP)Maps electron density and charge distribution.Identifies sites for intermolecular interactions and reactions.
Theoretical NMR SimulationCalculated chemical shifts for ¹H and ¹³C.Aids in the assignment and confirmation of experimental spectra. nih.gov

Pharmacological Investigations and Mechanistic Studies in Preclinical Models

In Vitro Receptor Binding and Ligand Affinity Profiling

No data is available in the public domain regarding the in vitro receptor binding profile or ligand affinity of 2-(3-(Methylsulfonyl)phenyl)pyrrolidine for various receptors.

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action (non-human)

There are no published studies detailing the enzyme inhibition kinetics or the specific mechanism of action for this compound in non-human preclinical models.

Cellular Signaling Pathway Modulation in Cell-Based Assays

Information concerning the effects of this compound on cellular signaling pathways in cell-based assays could not be located in available scientific literature.

Neurotransmitter Reuptake Inhibition Profiles

No data has been published regarding the neurotransmitter reuptake inhibition profile for this compound.

Investigation in Non-Human Biological Systems

There is a lack of available research on the investigation of this compound in non-human biological systems.

Target Engagement Studies in Animal Models

No studies detailing target engagement of this compound in animal models are present in the public scientific record.

Preclinical Efficacy in Disease Models (non-human, excluding clinical relevance)

There are no published findings on the preclinical efficacy of this compound in any non-human disease models.

Computational Drug Design and Molecular Modeling of 2 3 Methylsulfonyl Phenyl Pyrrolidine and Its Analogs

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method helps in understanding the binding mode and affinity of the ligand, providing critical information about the key molecular interactions that stabilize the ligand-receptor complex. nih.gov For analogs of 2-(3-(Methylsulfonyl)phenyl)pyrrolidine, docking studies have been instrumental in elucidating their binding mechanisms with various enzymes, including monoacylglycerol lipase (B570770) (MAGL) and cyclooxygenase (COX) enzymes. nih.govfrontiersin.org

Research on pyrrolidine (B122466) derivatives has shown that their binding within the active site of target enzymes is governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net For instance, in studies involving MAGL inhibitors with a pyrrolidin-2-one core, docking simulations revealed that the ligand occupies a specific binding pocket where key amino acid residues form crucial interactions. frontiersin.org The carbonyl group of the pyrrolidine ring often acts as a hydrogen bond acceptor, while the phenyl and sulfonyl groups can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the enzyme's active site. nih.govresearchgate.net

The table below summarizes typical ligand-receptor interactions observed in docking studies of pyrrolidine-based inhibitors with their target enzymes.

Interactive Table 1: Summary of Ligand-Receptor Interactions from Molecular Docking Studies

Target Enzyme Key Interacting Residues Type of Interaction Ligand Moiety Involved
Monoacylglycerol Lipase (MAGL) Arg57 Hydrogen Bond Carbonyl group
Cyclooxygenase-2 (COX-2) Arg120, Tyr385 Hydrogen Bonds, van der Waals Pyrrolidine ring, sulfonyl group
α-Mannosidase II Trp95, Tyr102, Tyr269, Phe312 Hydrophobic (π-π stacking) Aromatic rings

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org By identifying key molecular properties, known as descriptors, that influence activity, QSAR models can be used to predict the potency of newly designed compounds, thereby guiding synthetic efforts toward more effective drug candidates. wu.ac.thnih.gov

For series of pyrrolidine and pyrrolidin-2-one derivatives, QSAR studies have been successfully employed to explain their anti-inflammatory, antiarrhythmic, and enzyme inhibitory activities. nih.govnih.govresearchgate.net These models often reveal that a combination of electronic, steric, and hydrophobic properties are critical for biological function. For example, a QSAR study on antiarrhythmic 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives found that descriptors such as the Principal Component Regression (PCR) and the 3D-Morse descriptor JGI4 were significant in explaining the variance in activity. nih.gov Another study on pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are important for inhibitory action. nih.gov

The following table highlights some molecular descriptors that have been identified as significant in QSAR models for pyrrolidine-based compounds.

Interactive Table 2: Significant Descriptors in QSAR Models for Pyrrolidine Analogs

Descriptor Type Example Descriptor Significance in Model Predicted Activity Contribution
Topological JGI4 (3D-Morse descriptor) Correlates with molecular shape and branching Influences binding pocket complementarity
Quantum Chemical PCR (Principal Component Regression) Relates to electronic properties Affects electrostatic interactions with the receptor
Surface Area vsurf_W (Polar surface area) Describes molecular polarity Important for hydrogen bonding and solubility

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. patsnap.com A pharmacophore model can be generated either based on the structure of the receptor (structure-based) or from a set of known active ligands (ligand-based). dovepress.commdpi.com This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. researchgate.net

For pyrrolidine-based inhibitors, pharmacophore models have been developed to capture the key interaction points necessary for enzyme inhibition. nih.gov A typical pharmacophore for this class of compounds might include a hydrogen bond acceptor (often the oxygen of the sulfonyl group or a carbonyl), one or more hydrophobic/aromatic regions corresponding to the phenyl rings, and specific spatial constraints to ensure a proper fit within the enzyme's active site. researchgate.net These models have been successfully used in virtual screening campaigns to discover new chemical scaffolds with potential therapeutic activity. nih.gov The results from pharmacophore analysis often complement findings from molecular docking and QSAR studies, providing a holistic view of the structural requirements for biological activity. nih.gov

The table below outlines common features found in pharmacophore models developed for pyrrolidine-based enzyme inhibitors.

Interactive Table 3: Common Pharmacophoric Features for Pyrrolidine-based Inhibitors

Pharmacophoric Feature Corresponding Chemical Moiety Role in Ligand-Receptor Binding
Hydrogen Bond Acceptor (HBA) Sulfonyl oxygen, Carbonyl oxygen Forms hydrogen bonds with donor residues in the active site
Aromatic Ring (AR) Phenyl group Engages in π-π stacking interactions with aromatic amino acids
Hydrophobic Group (HY) Pyrrolidine ring, Phenyl group Fits into hydrophobic pockets of the enzyme

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the predicted binding pose, explore conformational changes in both the ligand and the protein upon binding, and analyze the persistence of key intermolecular interactions. utupub.finih.gov

For complexes involving pyrrolidine analogs, MD simulations can validate the stability of the interactions identified through docking. researchgate.net By running simulations for several nanoseconds, researchers can monitor metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to determine if the complex remains stable or undergoes significant structural changes. mdpi.com These simulations can also reveal the role of water molecules in mediating interactions and provide insights into the flexibility of certain regions of the protein, such as loops surrounding the active site, which may adapt to accommodate the ligand. utupub.fi This detailed understanding of the dynamic behavior of the ligand-protein complex is crucial for the rational design of inhibitors with improved binding affinity and residence time.

The following table summarizes typical parameters and findings from MD simulation studies of ligand-protein complexes.

Advanced Analytical Methodologies for Characterization and Quantification

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Consequently, the separation and quantification of the enantiomers of 2-(3-(methylsulfonyl)phenyl)pyrrolidine are critical. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, employing a chiral stationary phase (CSP) to achieve separation. nih.gov

The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method. nih.gov For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a first choice due to their broad applicability. mdpi.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector. sigmaaldrich.com

Method development would involve screening various CSPs and mobile phase compositions. A typical approach would start with a normal-phase or polar organic mode, as these often provide better selectivity for chiral separations. mdpi.com Parameters such as the type and concentration of the organic modifier (e.g., alcohols like isopropanol (B130326) or ethanol (B145695) in a hexane (B92381) mobile phase), the flow rate, and the column temperature would be systematically optimized to achieve baseline resolution between the enantiomers in a reasonable timeframe. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

ParameterCondition
Column Chiralpak® AD-H (amylose derivative)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Outcome Baseline separation of the (R) and (S) enantiomers

The validated method would then be used to determine the enantiomeric excess (ee) of bulk drug substance, ensuring the desired stereoisomeric form is present and that the undesired enantiomer is below the specified limit.

Mass Spectrometry for Metabolite Identification in Non-Human Systems

Understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical drug development. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying metabolites of this compound in biological matrices from non-human species (e.g., rat, dog hepatocytes or plasma). ijpras.com

In a typical preclinical study, the compound would be incubated with liver microsomes or hepatocytes, or administered to an animal model. waters.com Samples taken over time would be analyzed by LC-HRMS. The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allows for the determination of the elemental composition of potential metabolites. ijpras.com

The analytical strategy involves searching for predicted biotransformations as well as unexpected metabolic products. Common metabolic pathways for a molecule like this compound could include:

Oxidation: Hydroxylation of the pyrrolidine (B122466) ring or the phenyl ring.

N-dealkylation: Not applicable for a secondary amine like this pyrrolidine, but oxidation of the ring is possible.

Sulfoxidation: Oxidation of the methylsulfonyl group.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites. ijpras.com

By comparing the mass spectra of the parent compound with those of its metabolites, and by utilizing tandem mass spectrometry (MS/MS) to generate fragmentation patterns, the sites of metabolic modification can be elucidated. waters.com

Table 2: Potential Metabolites of this compound in Preclinical Models

BiotransformationProposed StructureExpected Mass Shift from Parent
HydroxylationAddition of -OH to pyrrolidine or phenyl ring+15.9949 Da
SulfoxidationOxidation of the sulfonyl group+15.9949 Da
GlucuronidationConjugation with glucuronic acid+176.0321 Da

Spectroscopic Techniques for Purity and Identity Confirmation beyond Basic Data

While basic spectroscopic data (e.g., a single ¹H NMR and a low-resolution mass spectrum) are used for initial identification, more advanced techniques are required for unequivocal structure confirmation and purity assessment, especially for regulatory submissions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals. These experiments reveal connectivity between atoms, confirming the specific isomeric structure and substitution pattern of the methylsulfonyl group on the phenyl ring and its attachment to the pyrrolidine ring. For enantiopure samples, chiral solvating agents can be used in NMR to detect the presence of the other enantiomer. rsc.org

High-Resolution Mass Spectrometry (HRMS): As mentioned for metabolite identification, HRMS provides a highly accurate mass measurement of the molecular ion. researchgate.net This allows for the calculation of the elemental formula, confirming the chemical composition with a high degree of confidence and distinguishing it from isobaric impurities. ijpras.com

Table 3: Advanced Spectroscopic Data for Structural Confirmation

TechniquePurposeKey Information Obtained
2D NMR (COSY, HSQC, HMBC) Unambiguous structure elucidation¹H-¹H correlations, ¹H-¹³C direct and long-range correlations
ATR-FT-IR Functional group identification and fingerprintingCharacteristic vibrational frequencies for sulfonyl and amine groups
HRMS (e.g., ESI-Q-TOF) Elemental composition confirmationHigh-accuracy mass-to-charge ratio (m/z)

Bioanalytical Method Development for Preclinical Samples (non-human)

To support toxicokinetic and pharmacokinetic studies in animals, a robust and validated bioanalytical method is required to quantify this compound in biological matrices like plasma or serum. wum.edu.pl LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity. nih.gov

The development process involves several key steps:

Sample Preparation: An efficient extraction method is needed to isolate the analyte from the complex biological matrix and remove interfering substances. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatography: An LC method is developed to provide good retention and peak shape for the analyte and to separate it from any endogenous matrix components or metabolites that could cause ion suppression or enhancement in the mass spectrometer. A reversed-phase column (e.g., C18) is typically used.

Mass Spectrometry: A tandem quadrupole mass spectrometer is usually employed, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated by collision-induced dissociation. This provides excellent selectivity and sensitivity.

Validation: The method must be validated according to regulatory guidelines (e.g., ICH M10). wum.edu.pl This involves assessing parameters such as selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effects, and stability of the analyte in the biological matrix under various storage and handling conditions. Incurred sample reanalysis (ISR) is also performed to ensure the reproducibility of the method. uci.edu

Table 4: Typical Parameters for a Validated Bioanalytical LC-MS/MS Method

ParameterDescription
Analyte This compound
Internal Standard A stable isotope-labeled version of the analyte or a structural analog
Matrix Rat plasma
Extraction Method Protein precipitation with acetonitrile
LC Column C18, 2.1 x 50 mm, 1.8 µm
MS/MS Transition e.g., m/z [M+H]⁺ → specific fragment ion
Calibration Range e.g., 1 - 1000 ng/mL
Accuracy & Precision Within ±15% (±20% at LLOQ)

This validated method would then be applied to the analysis of samples from preclinical studies to provide the concentration-time data necessary for pharmacokinetic and toxicokinetic assessment.

Preclinical Pharmacokinetic and Pharmacodynamic Considerations Non Human Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models.

No specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of 2-(3-(Methylsulfonyl)phenyl)pyrrolidine in any animal models were identified. Information regarding its bioavailability, tissue distribution, metabolic pathways, and routes of elimination has not been publicly reported.

Pharmacokinetic Modeling and Simulation (Non-Human).

There is no publicly available information on the use of pharmacokinetic modeling and simulation to describe the behavior of this compound in preclinical species. Consequently, no data tables on pharmacokinetic parameters such as clearance, volume of distribution, or half-life in animal models can be presented.

Target Occupancy and Exposure-Response Relationships in Preclinical Settings.

Research describing the relationship between the exposure to this compound and the occupancy of its biological target in preclinical models is not available. Furthermore, no studies were found that correlate these exposure levels with a pharmacological response in non-human subjects.

Potential Therapeutic Applications and Future Research Avenues for 2 3 Methylsulfonyl Phenyl Pyrrolidine Class Compounds

Emerging Biological Targets and Disease Areas Based on Preclinical Data

Preclinical research on compounds structurally related to 2-(3-(methylsulfonyl)phenyl)pyrrolidine suggests several potential biological targets and, consequently, a range of disease areas for therapeutic intervention. The core structure, a pyrrolidine (B122466) ring linked to a substituted phenyl group, is a common motif in medicinal chemistry, and the addition of a methylsulfonyl group can significantly influence the compound's electronic properties, solubility, and ability to interact with biological targets.

One promising area is in the treatment of autoimmune diseases. A series of phenyl (3-phenylpyrrolidin-3-yl)sulfones has been investigated as selective, orally active RORγt inverse agonists nih.gov. RORγt is a key transcription factor for the differentiation of Th17 cells, which play a critical role in the pathogenesis of several autoimmune diseases. The discovery of potent RORγt inverse agonists within this structural class suggests that compounds like this compound could be developed for conditions such as psoriasis, inflammatory bowel disease, and multiple sclerosis nih.gov. Structure-activity relationship (SAR) studies on these analogs have highlighted the importance of substituents on both the pyrrolidine ring and the phenyl group for achieving high potency and selectivity nih.gov.

Another emerging target for this class of compounds is the Transient Receptor Potential Vanilloid-4 (TRPV4) channel. A novel series of pyrrolidine sulfonamides has been developed as selective and orally bioavailable antagonists of TRPV4 sci-hub.se. TRPV4 is a calcium-permeable ion channel involved in a variety of physiological processes, and its dysregulation has been implicated in conditions such as pulmonary edema, pain, and inflammatory disorders. The optimization of a pyrrolidine-based scaffold led to the identification of potent TRPV4 antagonists, indicating that the this compound core could be a valuable starting point for the design of new inhibitors for TRPV4-mediated diseases sci-hub.se.

Furthermore, the broader class of methylsulfonylphenyl derivatives has been explored for its anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) nih.gov. Selective COX-2 inhibitors are a cornerstone in the management of pain and inflammation. The presence of the methylsulfonylphenyl moiety in the target compound suggests a potential for COX-2 inhibition, which could be beneficial in treating inflammatory conditions like arthritis. Preclinical studies on a series of 4-methylsulfonylphenyl derivatives have shown preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs nih.gov.

The 5-HT6 receptor, a target for cognitive disorders, has also been explored with spiro[pyrrolidine-3,3′-oxindoles] and their indoline analogues, some of which incorporate a phenylsulfonyl group mdpi.com. This suggests that the broader scaffold could be adapted to target central nervous system disorders.

The following table summarizes the preclinical data on biological targets for compounds structurally related to this compound.

Biological TargetTherapeutic AreaCompound ClassKey Findings
RORγtAutoimmune DiseasesPhenyl (3-phenylpyrrolidin-3-yl)sulfonesOrally active inverse agonists with in vivo efficacy in mouse models of acanthosis nih.gov.
TRPV4Pulmonary Edema, Pain, InflammationPyrrolidine sulfonamidesPotent and selective antagonists with in vivo activity in a rat model of pulmonary edema sci-hub.se.
COX-2Inflammation, Pain4-Methylsulfonylphenyl derivativesPreferential inhibition of COX-2 over COX-1 with in vivo anti-inflammatory activity nih.gov.
5-HT6 ReceptorCognitive DisordersSpiro[pyrrolidine-3,3′-indoline] with phenylsulfonyl groupIdentification of ligands with submicromolar affinities for the 5-HT6 receptor mdpi.com.

Combination Therapies in Preclinical Models

The potential for this compound class compounds to be used in combination therapies is an important avenue for future research. Given their potential mechanisms of action, these compounds could be combined with existing treatments to enhance efficacy or reduce side effects.

For instance, in the context of autoimmune diseases, a RORγt inverse agonist derived from this class could be used in combination with standard-of-care immunosuppressants. This could potentially allow for lower doses of each agent, thereby reducing toxicity while achieving a synergistic therapeutic effect.

In the realm of anti-inflammatory therapy, a selective COX-2 inhibitor from this class could be combined with other anti-inflammatory agents, such as corticosteroids or disease-modifying antirheumatic drugs (DMARDs), to target different aspects of the inflammatory cascade. While direct preclinical studies on combination therapies involving this compound are not yet available, the concept is well-established for related compound classes. For example, antiviral drugs with a pyrrolidine scaffold, such as Telaprevir, are used in combination therapy to treat chronic Hepatitis C Virus (HCV) infection nih.gov.

Repurposing Opportunities Based on Mechanistic Data

The mechanistic data from related compounds open up possibilities for repurposing this compound class compounds for new therapeutic indications.

For example, the role of RORγt extends beyond autoimmune diseases to include certain types of cancer. Th17 cells and the IL-17 pathway have been implicated in the tumor microenvironment, suggesting that a RORγt inverse agonist could have anti-cancer applications. This provides a strong rationale for investigating the anti-tumor effects of this compound class in relevant preclinical cancer models.

Similarly, the involvement of TRPV4 in mechanosensation and fibrosis suggests that TRPV4 antagonists from this class could be repurposed for fibrotic diseases of the lung, liver, and kidney. The anti-inflammatory and potential analgesic properties of COX-2 inhibitors are well-known, but their role in cancer prevention and treatment is also an area of active investigation, presenting another repurposing opportunity.

Identification of Research Gaps and Future Directions in Chemical Biology

The primary research gap is the lack of specific biological data for the compound this compound itself. Future research should prioritize the synthesis and biological evaluation of this specific molecule and a focused library of its close analogs.

Key future directions in the chemical biology of this compound class include:

Target Identification and Validation: A crucial first step is to identify the primary biological target(s) of this compound. This can be achieved through a combination of in silico modeling, based on the structures of known targets for related compounds, and experimental screening against a panel of relevant enzymes and receptors, such as RORγt, TRPV4, and COX isoforms.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is needed to understand how modifications to the pyrrolidine ring, the phenyl ring, and the methylsulfonyl group affect potency and selectivity. This will guide the design of more effective and specific therapeutic agents. A review of pyrrolidine-based compounds highlights the importance of stereochemistry and the spatial arrangement of substituents in determining biological activity nih.gov.

Development of Chemical Probes: The synthesis of tagged versions of potent and selective compounds from this class would enable the development of chemical probes. These probes would be invaluable tools for studying the underlying biology of their targets in complex biological systems, including target engagement and downstream signaling pathways.

Exploration of Novel Therapeutic Areas: Based on the initial biological profiling, the therapeutic potential of this compound class should be explored in a wider range of disease models. For example, the diverse biological activities of pyrrolidine-containing compounds, including antibacterial, antifungal, and antiviral properties, suggest that screening for antimicrobial activity could be a fruitful avenue of investigation nih.govfrontiersin.org.

The following table outlines key research gaps and future directions.

Research AreaDescription
Target Deconvolution Identification of the specific molecular target(s) of this compound through screening and proteomic approaches.
Lead Optimization Systematic chemical modification to improve potency, selectivity, and pharmacokinetic properties based on SAR studies.
Pharmacokinetic Profiling In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
In Vivo Efficacy Studies Evaluation of optimized compounds in relevant animal models of autoimmune diseases, inflammation, pain, and other potential therapeutic areas.
Chemical Probe Synthesis Development of biotinylated or fluorescently labeled analogs to facilitate target engagement and mechanism-of-action studies.

Q & A

Q. What are the key synthetic routes for 2-(3-(methylsulfonyl)phenyl)pyrrolidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including sulfonylation of pyrrolidine precursors. For example, methylsulfonyl groups can be introduced via reaction of pyrrolidine intermediates with methanesulfonyl chloride (MsCl) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane . Optimizing reaction conditions (e.g., temperature, stoichiometry) is critical:
StepReagents/ConditionsYield
SulfonylationMsCl, DIPEA, CH₂Cl₂, 0°C → rt75–90%
CyclizationAcid catalysis (TfOH), CH₂Cl₂85–95%
Chiral resolution via supercritical fluid chromatography (SFC) may follow to isolate enantiomers .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, single-crystal analysis of a related pyrrolidinylsulfone confirmed the R-configuration at the stereocenter . Alternative methods include chiral HPLC/SFC and comparative NMR analysis with known enantiomers.

Advanced Research Questions

Q. What strategies improve metabolic stability and target selectivity in pyrrolidine sulfonamide derivatives?

  • Methodological Answer :
  • Fluorination : Introducing trifluoromethyl groups (e.g., at the phenyl ring) enhances metabolic stability by reducing oxidative degradation .
  • Sulfone Optimization : Replacing methylsulfonyl with bulkier sulfonyl groups (e.g., cyclohexyl) improves selectivity for targets like RORγt over off-target nuclear receptors (e.g., PXR, LXR) .
  • Computational Modeling : Molecular docking and free-energy perturbation (FEP) calculations guide substituent placement to minimize off-target binding .

Q. How can computational tools predict the biological targets of this compound?

  • Methodological Answer :
  • Pharmacophore Modeling : Aligns compound features (e.g., sulfonyl acceptor, pyrrolidine donor) with known active sites (e.g., RORγt’s allosteric pocket) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability and residence time in silico. For example, MD of a related compound showed stable hydrogen bonds with Arg564 and Glu644 in RORγt .
  • Machine Learning : QSAR models trained on pyrrolidine sulfonamide datasets predict activity against kinase or GPCR targets.

Data Analysis and Contradictions

Q. How are contradictions in biological activity data resolved for structurally similar pyrrolidine sulfonamides?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., para vs. meta sulfonyl placement) clarifies target engagement. For instance, meta-substituted derivatives showed 10-fold higher RORγt inhibition than para analogs .
  • Off-Target Profiling : Broad panels (e.g., Eurofins CEREP) identify unintended interactions. A compound initially active in inflammation assays but toxic in hepatocyte models was found to inhibit CYP3A4, prompting structural redesign .
  • Crystallographic Evidence : Resolves ambiguities in binding mode. X-ray structures of a lead compound bound to RORγt confirmed critical sulfonyl-Arg564 interactions absent in off-target complexes .

Experimental Design

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer :
  • IL-23/IL-17 Pathway Assays : Measure inhibition of IL-17A production in Th17 cells (IC₅₀ values). A related pyrrolidinylsulfone showed IC₅₀ = 12 nM in human PBMCs .
  • RORγt Reporter Gene Assays : HEK293 cells transfected with RORγt-luciferase plasmids quantify inverse agonism (e.g., EC₅₀ = 50 nM for compound 26 in ).
  • Cytotoxicity Screening : HepG2 or primary hepatocytes assess hepatic safety (CC₅₀ > 10 µM desired).

Structural and Mechanistic Insights

Q. How does the methylsulfonyl group influence electronic properties and binding interactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The sulfonyl group reduces electron density on the phenyl ring, enhancing π-stacking with aromatic residues (e.g., Phe377 in RORγt) .
  • Hydrogen Bonding : Sulfonyl oxygen atoms act as acceptors for backbone amides (e.g., Asn494) or side chains (e.g., Arg564) in target proteins .
  • Torsional Strain : Conformational analysis (DFT calculations) shows the sulfonyl group restricts phenyl ring rotation, pre-organizing the compound for target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.